molecular formula C6H12ClF3N2 B6211576 rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride CAS No. 2703745-24-6

rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride

Cat. No.: B6211576
CAS No.: 2703745-24-6
M. Wt: 204.6
InChI Key:
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Description

rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyclobutyl ring substituted with a trifluoromethyl group and a hydrazine moiety, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the cyclobutyl ring followed by the introduction of the trifluoromethyl group. The hydrazine moiety is then added through a series of reactions involving hydrazine derivatives under controlled conditions. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and reduce reaction times. The purification process often involves crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of catalysts or under specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted cyclobutyl derivatives.

Scientific Research Applications

rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}amine
  • rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazone
  • rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydroxylamine

Comparison: Compared to these similar compounds, rac-{[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methyl}hydrazine hydrochloride is unique due to its hydrazine moiety, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in medicinal chemistry for the development of enzyme inhibitors or other therapeutic agents.

Properties

CAS No.

2703745-24-6

Molecular Formula

C6H12ClF3N2

Molecular Weight

204.6

Purity

95

Origin of Product

United States

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